N-(2-ethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
Description
N-(2-ethylphenyl)-N’-[2-(4-fluorophenyl)ethyl]ethanediamide is an organic compound that belongs to the class of ethanediamides This compound is characterized by the presence of an ethylphenyl group and a fluorophenyl group attached to the ethanediamide backbone
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-2-14-5-3-4-6-16(14)21-18(23)17(22)20-12-11-13-7-9-15(19)10-8-13/h3-10H,2,11-12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDCJFHMRWPIQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)-N’-[2-(4-fluorophenyl)ethyl]ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethylphenylamine and 4-fluorophenylethylamine as the primary starting materials.
Formation of Intermediate: The amines are reacted with ethyl chloroformate to form the corresponding carbamates.
Coupling Reaction: The carbamates are then coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ethanediamide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of N-(2-ethylphenyl)-N’-[2-(4-fluorophenyl)ethyl]ethanediamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Types of Reactions:
Oxidation: N-(2-ethylphenyl)-N’-[2-(4-fluorophenyl)ethyl]ethanediamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-ethylphenyl)-N’-[2-(4-fluorophenyl)ethyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-N’-[2-(4-fluorophenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-ethylphenyl)-N’-[2-(4-fluorophenyl)ethyl]ethanediamide can be compared with other similar compounds such as:
- N-(2-ethylphenyl)-N’-[2-(4-chlorophenyl)ethyl]ethanediamide
- N-(2-ethylphenyl)-N’-[2-(4-bromophenyl)ethyl]ethanediamide
- N-(2-ethylphenyl)-N’-[2-(4-methylphenyl)ethyl]ethanediamide
Uniqueness: The presence of the fluorophenyl group in N-(2-ethylphenyl)-N’-[2-(4-fluorophenyl)ethyl]ethanediamide imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
